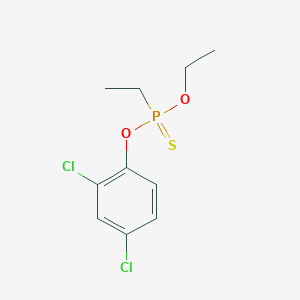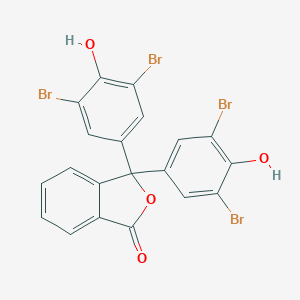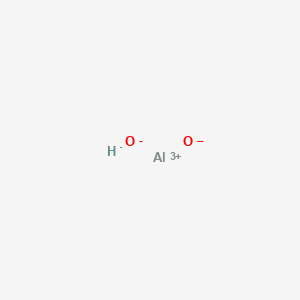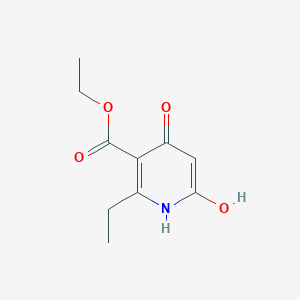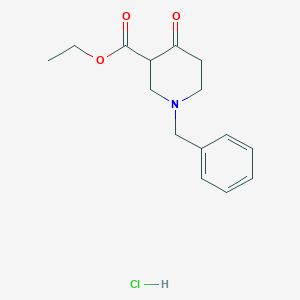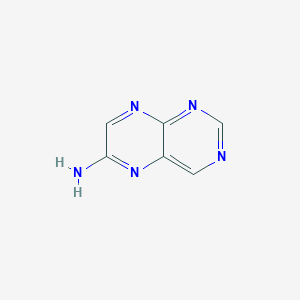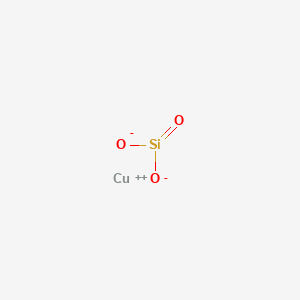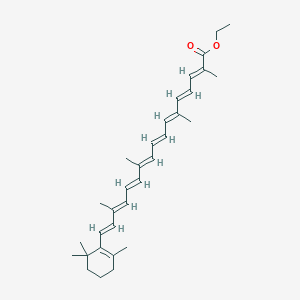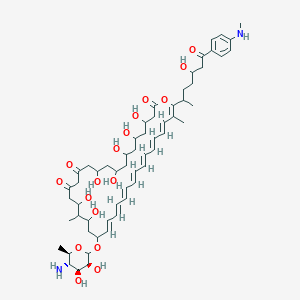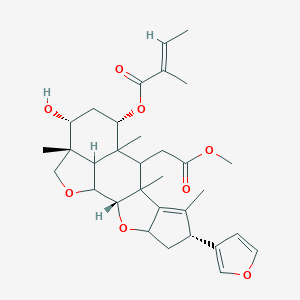
Aluminium dysprosium trioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium dysprosium trioxide is a type of rare earth metal oxide that has gained significant attention in scientific research due to its unique properties. This compound is composed of aluminium, dysprosium, and oxygen atoms, and it exhibits excellent magnetic and electrical properties, making it an ideal material for various applications. In
Mécanisme D'action
The mechanism of action of aluminium dysprosium trioxide is not fully understood. However, it is believed that the unique magnetic and electrical properties of the compound play a crucial role in its mechanism of action. The compound is able to interact with magnetic fields and electric currents, which may affect the behavior of cells and tissues in the body.
Effets Biochimiques Et Physiologiques
Aluminium dysprosium trioxide has been shown to exhibit excellent biocompatibility and low cytotoxicity, making it a promising material for biomedical applications. Studies have shown that the compound can be used as a contrast agent in magnetic resonance imaging (MRI), where it can enhance the contrast between different tissues in the body. It has also been shown to exhibit antibacterial properties, which may make it useful in the development of new antibacterial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of aluminium dysprosium trioxide is its unique magnetic and electrical properties, which make it an ideal material for various applications. It is also highly stable and can be synthesized with a high degree of purity. However, one of the main limitations of the compound is its high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the study of aluminium dysprosium trioxide. One of the main areas of research is the development of new synthesis methods that can produce the compound at a lower cost. Another area of research is the study of the compound's potential applications in the field of biomedicine, where it may have applications in drug delivery and tissue engineering. Additionally, the compound's unique magnetic and electrical properties may have applications in the development of new electronic devices and computing systems.
Conclusion:
Aluminium dysprosium trioxide is a promising material that has gained significant attention in scientific research due to its unique properties. The compound has potential applications in various fields, including electronics and biomedicine. While there are still many unanswered questions regarding the compound's mechanism of action, its unique magnetic and electrical properties make it an ideal material for further study. Future research in this area may lead to the development of new technologies and materials that can benefit society in numerous ways.
Méthodes De Synthèse
The synthesis of aluminium dysprosium trioxide involves the reaction between aluminium nitrate, dysprosium nitrate, and sodium hydroxide. The reaction is carried out under controlled conditions, and the product obtained is a white powder that is highly stable. The synthesis method has been optimized to produce high-quality aluminium dysprosium trioxide with a high degree of purity.
Applications De Recherche Scientifique
Aluminium dysprosium trioxide has been extensively studied for its potential applications in various fields. In the field of electronics, it has been used as a magnetic material for the fabrication of magnetic storage devices, such as hard disk drives. It has also been used in the fabrication of spintronic devices, which are used in the development of next-generation computing systems. Aluminium dysprosium trioxide has also been studied for its potential application in the field of biomedicine, where it has been shown to exhibit excellent biocompatibility and low cytotoxicity.
Propriétés
Numéro CAS |
12003-33-7 |
|---|---|
Nom du produit |
Aluminium dysprosium trioxide |
Formule moléculaire |
AlDyO3 |
Poids moléculaire |
237.48 g/mol |
Nom IUPAC |
aluminum;dysprosium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Dy.3O/q2*+3;3*-2 |
Clé InChI |
MJBLPNFSYQTWRQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Al+3].[Dy+3] |
SMILES canonique |
[O-2].[O-2].[O-2].[Al+3].[Dy+3] |
Autres numéros CAS |
52725-43-6 12003-33-7 |
Synonymes |
aluminium dysprosium trioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



